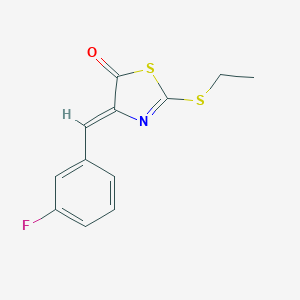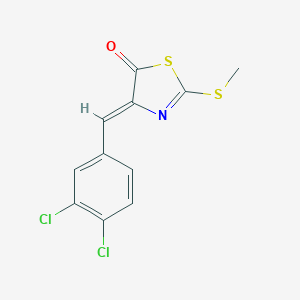
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a thiazole derivative that has gained significant attention in recent years due to its potential applications in scientific research. This compound has been found to exhibit several biochemical and physiological effects, making it a promising candidate for various biological studies.
作用機序
The mechanism of action of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that the compound inhibits the growth of bacteria by disrupting their cell membrane. The compound has also been found to inhibit the activity of certain enzymes, which may contribute to its antibacterial and antifungal properties. Further studies are needed to elucidate the exact mechanism of action of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one.
Biochemical and Physiological Effects
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been found to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs. Additionally, 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been found to modulate the immune system by inhibiting the production of certain cytokines. The compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments is its ability to exhibit multiple biological effects. This makes it a versatile compound that can be used in a wide range of studies. Additionally, the compound has been found to be relatively safe and non-toxic, making it suitable for in vitro and in vivo studies.
However, there are also limitations associated with the use of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one in lab experiments. The compound has low solubility in water, which can make it difficult to work with. Additionally, the compound has not been extensively studied for its long-term effects, which may limit its use in certain studies.
将来の方向性
There are several future directions that can be explored in the study of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one. One area of research that can be explored is the development of new antibiotics based on the compound. The antibacterial properties of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one make it a promising candidate for the development of new antibiotics that can combat antibiotic-resistant bacteria.
Another area of research that can be explored is the development of new anticancer drugs based on the compound. The ability of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one to induce apoptosis in cancer cells makes it a potential candidate for the development of new anticancer drugs that can target specific types of cancer.
Finally, the compound can be further studied for its potential use in the treatment of inflammatory diseases. The anti-inflammatory properties of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one make it a promising candidate for the development of new drugs that can treat inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one is a promising compound that has potential applications in scientific research. The compound exhibits several biochemical and physiological effects, making it a versatile candidate for various biological studies. Further research is needed to fully understand the mechanism of action of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one and to explore its potential applications in the development of new antibiotics, anticancer drugs, and anti-inflammatory agents.
合成法
The synthesis of 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one involves the reaction of 2-aminothiazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 3-fluorobenzaldehyde. The final product is obtained by the addition of sulfur to the reaction mixture. The synthesis method has been optimized to obtain high yields of the product, making it suitable for large-scale production.
科学的研究の応用
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit antibacterial, antifungal, and anticancer properties. The compound has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to modulate the immune system. Additionally, 2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one has been found to inhibit the growth of several pathogenic bacteria, making it a promising candidate for the development of new antibiotics.
特性
製品名 |
2-(ethylsulfanyl)-4-(3-fluorobenzylidene)-1,3-thiazol-5(4H)-one |
|---|---|
分子式 |
C12H10FNOS2 |
分子量 |
267.3 g/mol |
IUPAC名 |
(4Z)-2-ethylsulfanyl-4-[(3-fluorophenyl)methylidene]-1,3-thiazol-5-one |
InChI |
InChI=1S/C12H10FNOS2/c1-2-16-12-14-10(11(15)17-12)7-8-4-3-5-9(13)6-8/h3-7H,2H2,1H3/b10-7- |
InChIキー |
IRAHFKBFTDWWPS-YFHOEESVSA-N |
異性体SMILES |
CCSC1=N/C(=C\C2=CC(=CC=C2)F)/C(=O)S1 |
SMILES |
CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1 |
正規SMILES |
CCSC1=NC(=CC2=CC(=CC=C2)F)C(=O)S1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(2-Chloro-6-fluorophenyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl propyl sulfide](/img/structure/B307524.png)
![1-[10-bromo-6-(2,3-dichlorophenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307525.png)
![2-Bromo-6-[7-butyryl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-methoxyphenyl butyrate](/img/structure/B307527.png)
![6-(3-Bromo-5-chloro-2-methoxyphenyl)-3-(ethylsulfanyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307529.png)
![(5Z)-5-(5,7-dibromo-1-methyl-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B307533.png)
![[6-(5-bromo-2,3-dimethoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl](phenyl)methanone](/img/structure/B307534.png)
![1-[10-bromo-6-(5-bromofuran-2-yl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]ethanone](/img/structure/B307535.png)
![{6-[2-(hexyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}(phenyl)methanone](/img/structure/B307536.png)

![2-methyl-3-[(2-methyl-1H-indol-3-yl)(2,4,6-trimethoxyphenyl)methyl]-1H-indole](/img/structure/B307540.png)
![4-[(5-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B307541.png)
![3-(Allylsulfanyl)-10-bromo-6-(3,5-dichloro-2-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307543.png)
![3-[{2-[(2-chlorobenzyl)oxy]phenyl}(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B307546.png)
![2,6-Ditert-butyl-4-[7-propionyl-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B307547.png)